(2-Bromo-3,4-difluorobenzyl)hydrazine

Description

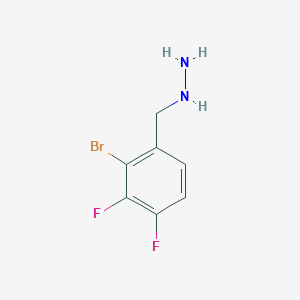

(2-Bromo-3,4-difluorobenzyl)hydrazine is a halogenated benzyl hydrazine derivative characterized by a bromine atom at position 2 and fluorine atoms at positions 3 and 4 on the benzene ring. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly in the development of heterocyclic compounds and bioactive molecules. The bromine and fluorine substituents enhance its reactivity and influence electronic properties, making it valuable for nucleophilic substitution and cyclization reactions .

Properties

Molecular Formula |

C7H7BrF2N2 |

|---|---|

Molecular Weight |

237.04 g/mol |

IUPAC Name |

(2-bromo-3,4-difluorophenyl)methylhydrazine |

InChI |

InChI=1S/C7H7BrF2N2/c8-6-4(3-12-11)1-2-5(9)7(6)10/h1-2,12H,3,11H2 |

InChI Key |

GTJMSHGYINKLAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CNN)Br)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3,4-difluorobenzyl)hydrazine typically involves the reaction of 2-bromo-3,4-difluorobenzyl bromide with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3,4-difluorobenzyl)hydrazine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The hydrazine group can be oxidized to form azo compounds or nitrogen gas.

Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic substitution: Products include substituted benzyl derivatives with various functional groups.

Oxidation: Products include azo compounds or nitrogen gas.

Reduction: Products include the corresponding amine derivatives.

Scientific Research Applications

(2-Bromo-3,4-difluorobenzyl)hydrazine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and aromatic compounds.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be employed in biochemical assays to study enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of (2-Bromo-3,4-difluorobenzyl)hydrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition or activation. The bromine and fluorine substituents can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₇H₆BrF₂N₂

- Molecular Weight : 243.04 g/mol (calculated based on analogous structures in ).

- Synthetic Pathway : Typically synthesized from 2-bromo-3,4-difluorobenzyl bromide via nucleophilic substitution with hydrazine hydrate (as inferred from related methods in ).

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Electronic Comparison

Key Observations :

- Halogen Position : Bromine at position 2 (as in the target compound) increases steric hindrance compared to position 3 ().

- Fluorine Substitution: Difluoro substitution (3,4-F) enhances electronegativity and metabolic stability compared to mono-fluoro analogues ().

Physicochemical Properties

- Solubility: The difluoro substitution in the target compound reduces water solubility compared to non-fluorinated hydrazines (e.g., phenylhydrazine) but increases lipid membrane permeability ().

- Thermal Stability : Bromine and fluorine substituents elevate melting points; for example, (2-Bromo-3-fluorophenyl)hydrazine has a reported mp ≈165–166°C (), while the target compound likely has a higher mp due to increased halogenation.

Research Findings and Challenges

- Reactivity : The electron-withdrawing nature of fluorine and bromine directs electrophilic attacks to specific positions, enabling regioselective reactions ().

- Toxicity : All hydrazine derivatives share hepatotoxicity risks via acetyl hydrazide metabolites (), necessitating prodrug strategies or alternative functional groups.

- Synthetic Limitations : Difluoro and bromo substituents complicate purification, as seen in , where similar compounds required column chromatography and multiple crystallizations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.